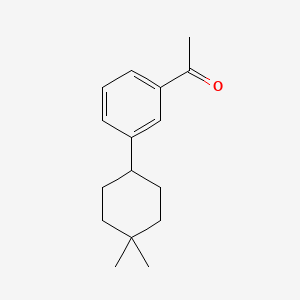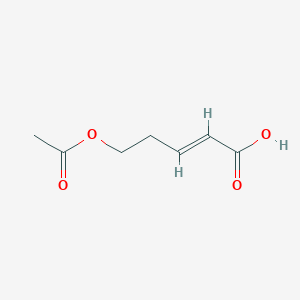
Acetoxyvalerenicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetoxyvalerenic acid: is a sesquiterpenoid compound derived from the roots of the valerian plant (Valeriana officinalis). It is one of the primary active constituents found in valerian root extracts, which are commonly used for their sedative and anxiolytic properties . The compound has a molecular formula of C17H24O4 and a molecular weight of 292.37 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Acetoxyvalerenic acid can be synthesized through various chemical reactions involving valerian root extracts. One common method is the supercritical fluid extraction using carbon dioxide (CO2) under specific pressures and temperatures. This method can be enhanced by adding ethanol or methanol as modifiers to achieve higher yields .
Industrial Production Methods: In industrial settings, acetoxyvalerenic acid is typically extracted from valerian roots using hydroalcoholic mixtures. The roots are macerated or percolated with 60-70% ethanol, and the extracts are then dried to facilitate incorporation into various products such as tablets and capsules .
化学反応の分析
Types of Reactions: Acetoxyvalerenic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of acetoxyvalerenic acid .
科学的研究の応用
Chemistry: Acetoxyvalerenic acid is used as a reference substance in analytical chemistry for the quality control of valerian root extracts. It is also employed in the study of sesquiterpenoid biosynthesis .
Biology: In biological research, acetoxyvalerenic acid is investigated for its role in modulating GABA-A receptors, which are crucial for its sedative and anxiolytic effects .
Medicine: The compound is studied for its potential therapeutic applications in treating insomnia, anxiety, and other nervous disorders. It is also explored for its pharmacokinetics and bioavailability in humans .
Industry: Acetoxyvalerenic acid is used in the production of dietary supplements and herbal medicines. It is also utilized in the development of natural sedative products .
作用機序
Acetoxyvalerenic acid exerts its effects primarily through the modulation of GABA-A receptors. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) on the central nervous system. This modulation leads to sedative and anxiolytic effects, making it useful in treating insomnia and anxiety . The compound does not bind to benzodiazepine binding sites, indicating a unique mechanism of action compared to other sedatives .
類似化合物との比較
- Valerenic acid
- Hydroxyvalerenic acid
- Valerenal
Comparison:
- Valerenic acid: Like acetoxyvalerenic acid, valerenic acid is a major constituent of valerian root extracts and exhibits similar sedative and anxiolytic properties. acetoxyvalerenic acid has a unique acetoxy group that may influence its pharmacokinetics and bioavailability .
- Hydroxyvalerenic acid: This compound is another derivative of valerenic acid and shares similar biological activities. It is often formed during the storage of valerian extracts under unfavorable conditions .
- Valerenal: Valerenal is a related sesquiterpenoid with sedative properties. It differs structurally from acetoxyvalerenic acid and may have distinct pharmacological effects .
特性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC名 |
(E)-5-acetyloxypent-2-enoic acid |
InChI |
InChI=1S/C7H10O4/c1-6(8)11-5-3-2-4-7(9)10/h2,4H,3,5H2,1H3,(H,9,10)/b4-2+ |
InChIキー |
ILHZPXWIUWEACT-DUXPYHPUSA-N |
異性体SMILES |
CC(=O)OCC/C=C/C(=O)O |
正規SMILES |
CC(=O)OCCC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


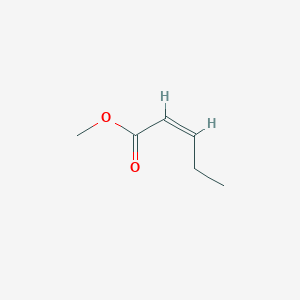
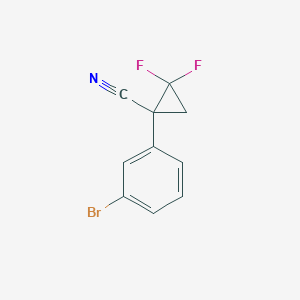
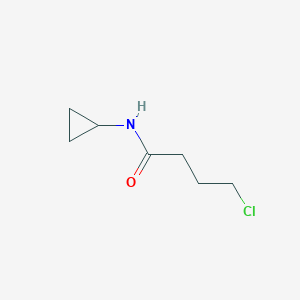
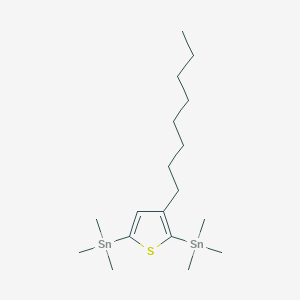
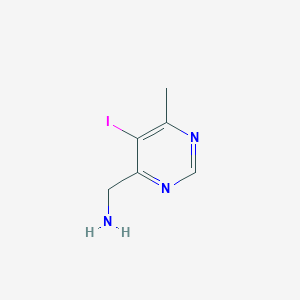
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
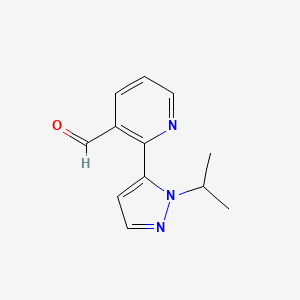
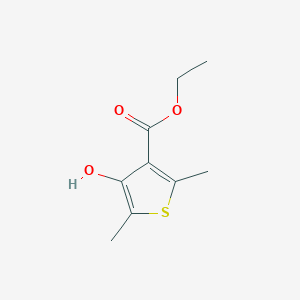
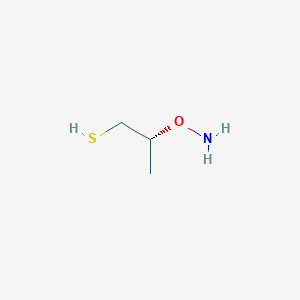
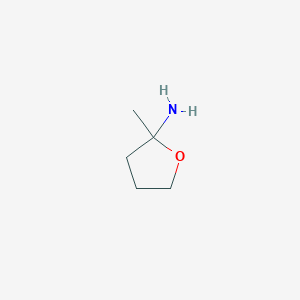
![(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12844863.png)
